4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE
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Overview
Description
4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a benzylpiperazine and a chlorophenylsulfonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the benzylpiperazine and chlorophenylsulfonyl groups through nucleophilic substitution and sulfonylation reactions, respectively. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often emphasize the optimization of reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline core or the sulfonyl group, leading to different reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinoline core or the benzylpiperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives. Substitution reactions can lead to a variety of substituted quinoline and benzylpiperazine derivatives.
Scientific Research Applications
4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes, receptors, and ion channels. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE include other quinoline derivatives and benzylpiperazine-containing compounds. Examples include:
- 4-(4-Methylpiperazin-1-yl)quinoline
- 4-(4-Benzylpiperazin-1-yl)benzenamine
- 4-(4-Chlorophenyl)piperazine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2S/c27-21-10-12-22(13-11-21)33(31,32)25-18-28-24-9-5-4-8-23(24)26(25)30-16-14-29(15-17-30)19-20-6-2-1-3-7-20/h1-13,18H,14-17,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWDWLCDCHNREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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